

Potential Research Applications for 2-Bromo-N,4-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-n,4-dimethylaniline

Cat. No.: B1282453

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Abstract

2-Bromo-N,4-dimethylaniline is a substituted aromatic amine with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. While specific data for this compound is limited, its structural features—a reactive bromine atom, a nucleophilic secondary amine, and an activated aromatic ring—make it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide explores the potential research applications of **2-Bromo-N,4-dimethylaniline** by drawing parallels with structurally similar bromoanilines. Key areas of application include the development of kinase inhibitors for oncology, the synthesis of novel heterocyclic scaffolds, and its use in palladium-catalyzed cross-coupling reactions to generate libraries of compounds for high-throughput screening. This document provides a prospective overview of its synthetic utility and potential biological significance, supported by representative experimental protocols and quantitative data from analogous compounds.

Introduction

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. **2-Bromo-N,4-dimethylaniline**, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited for the targeted synthesis of novel chemical entities.

This guide will delve into the prospective applications of this compound, focusing on its utility in the synthesis of biologically active molecules and as a versatile intermediate in organic synthesis.

Potential Research Applications

Medicinal Chemistry: Kinase Inhibitors

Bromoanilines are key structural motifs in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy.^{[1][2][3]} The bromoaniline moiety often serves as a crucial pharmacophore that can be further functionalized to enhance potency and selectivity. The N,4-dimethyl substitution pattern of the target molecule could offer advantages in terms of solubility and metabolic stability.

Derivatives of **2-Bromo-N,4-dimethylaniline** could be investigated as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).^[2]

Table 1: Representative Biological Activity of Kinase Inhibitors Derived from Bromoanilines

Compound ID (Analogous)	Kinase Target	IC50 (nM)	Cell Line	Cytotoxicity (GI50, μ M)
Pyrrolo[2,3-d]pyrimidine 1	EGFR	12	A431	0.8
Pyrrolo[2,3-d]pyrimidine 2	PDGFR- β	25	NCI-H460	1.5
4-Anilinoquinazoline 1	Src	8	K562	>10
4-Anilinoquinazoline 2	Aurora A	15	HeLa	0.5

Data presented is for analogous compounds and serves as a representation of potential activity.^[2]^[3]

Organic Synthesis: Cross-Coupling Reactions

The bromine atom in **2-Bromo-N,4-dimethylaniline** is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility allows for the rapid generation of compound libraries for screening purposes.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a powerful method for creating biaryl structures, which are common in pharmaceuticals.
- Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. This reaction is valuable for the synthesis of complex natural products and pharmaceutical intermediates.^[4]^[5]
- Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, enabling the synthesis of complex diarylamines and related structures.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes, which are useful intermediates in organic synthesis.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromoanilines

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	92
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	88
3	3-Thienylboronic acid	Pd(OAc) ₂ /SPHos	K ₃ PO ₄	Toluene	95
4	4-Acetylphenylboronic acid	Pd ₂ (dba) ₃ /XPhos	K ₂ CO ₃	1,4-Dioxane	85

Data presented is for analogous 2-bromoaniline compounds and serves as a representation of potential reactivity.[\[6\]](#)

Synthesis of Heterocyclic Compounds

The amino and bromo functionalities of **2-Bromo-N,4-dimethylaniline** can be utilized in cyclization reactions to construct a variety of heterocyclic scaffolds. These scaffolds are central to the structure of many biologically active molecules. For instance, intramolecular cyclization or condensation reactions with appropriate bifunctional reagents can lead to the formation of quinolines, quinazolines, and other nitrogen-containing heterocycles.[\[7\]](#)

Experimental Protocols

Synthesis of 2-Bromo-N,4-dimethylaniline (Proposed)

This protocol is adapted from the synthesis of the analogous 2-Bromo-4-methylaniline.

- Acetylation: To a solution of N,4-dimethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq). Reflux the mixture for 2 hours.

- **Bromination:** Cool the reaction mixture to room temperature. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 30 °C. Stir for 1 hour.
- **Work-up:** Pour the reaction mixture into ice-water. Collect the precipitate by filtration and wash with cold water.
- **Hydrolysis:** Suspend the crude product in a mixture of ethanol and concentrated hydrochloric acid. Reflux for 4 hours.
- **Purification:** Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

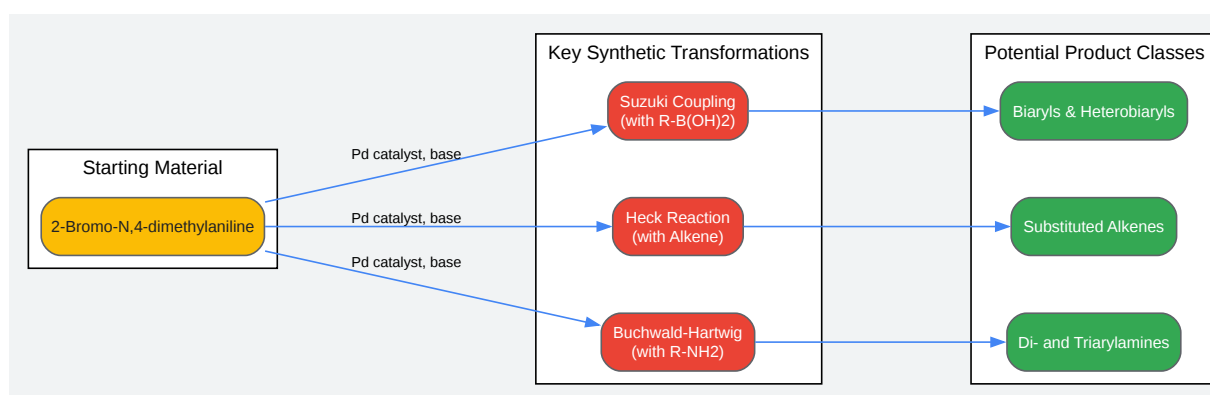
General Protocol for Suzuki-Miyaura Coupling

- To a reaction vessel, add **2-Bromo-N,4-dimethylaniline** (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).
- Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Heck Reaction

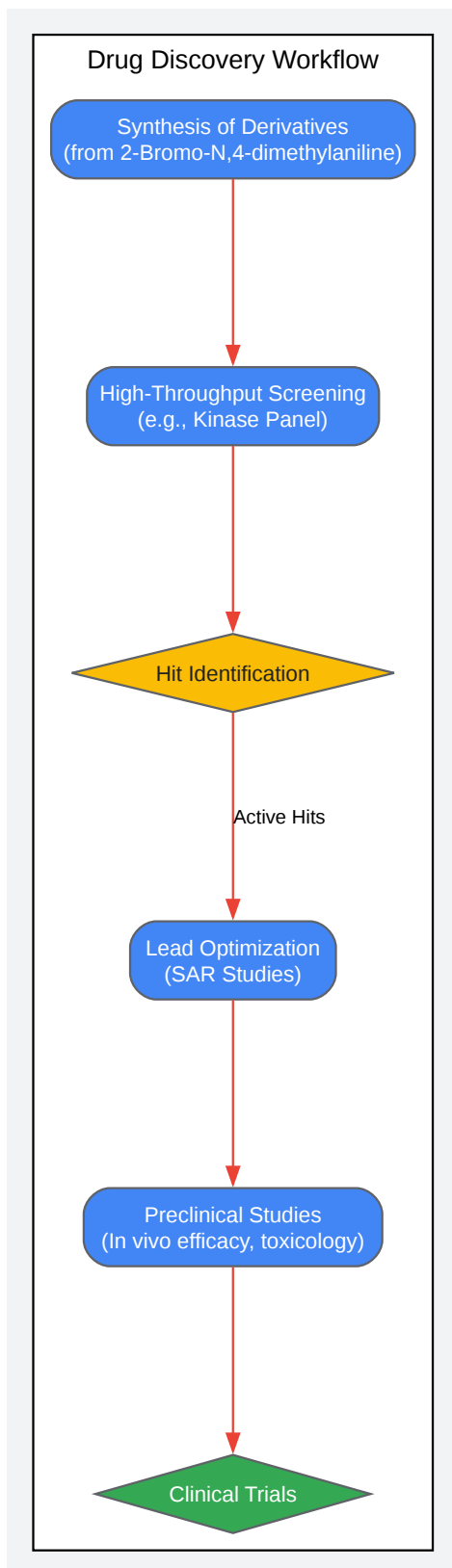
- In a Schlenk flask, combine **2-Bromo-N,4-dimethylaniline** (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).^{[8][9]}
- Add a dry, degassed solvent such as DMF or acetonitrile.
- Purge the flask with an inert gas.
- Heat the reaction mixture to 80-120 °C and stir for 16-48 hours.
- Monitor the reaction by TLC or GC.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Visualizations



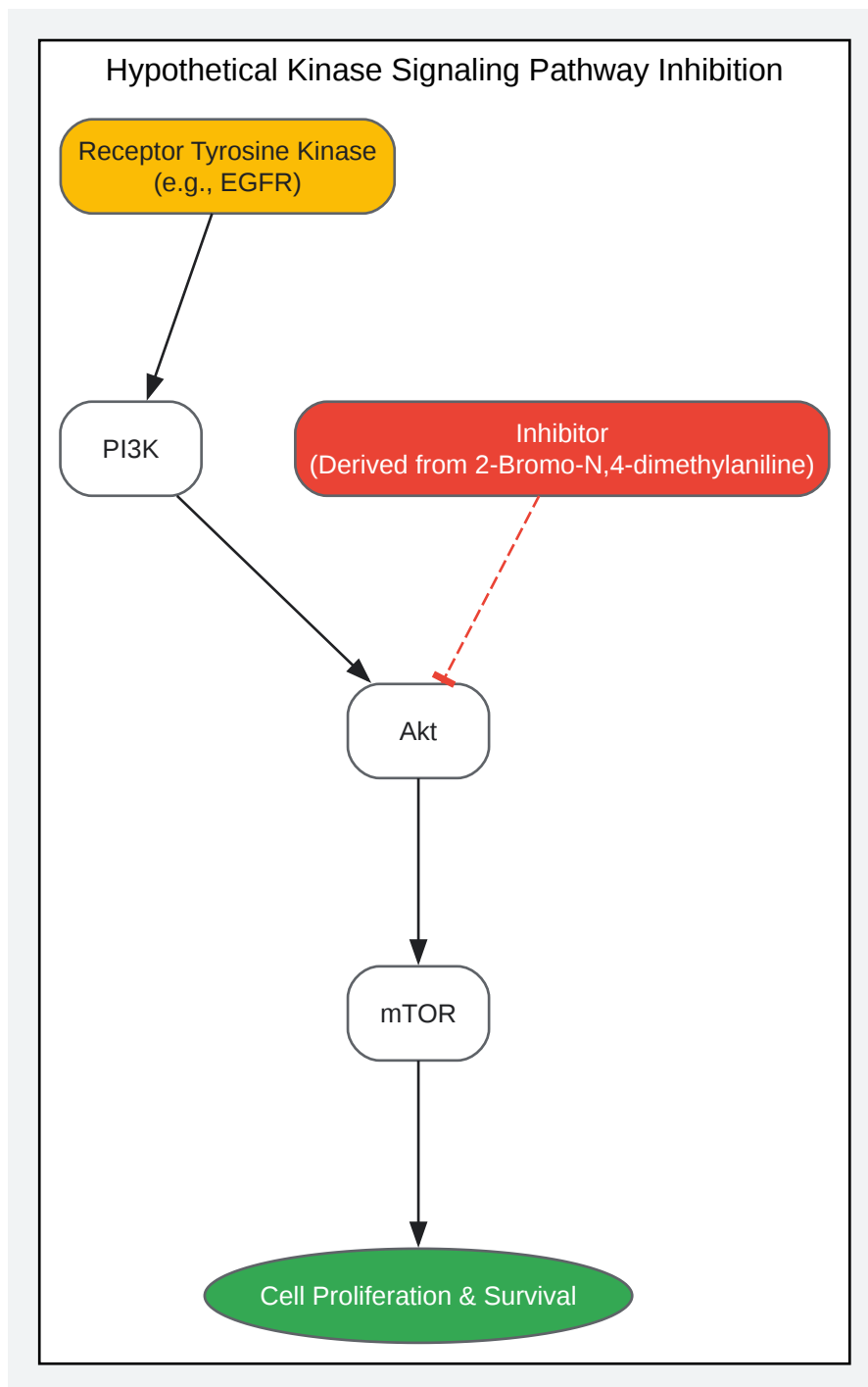
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Caption: Synthetic utility of **2-Bromo-N,4-dimethylaniline**.



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Caption: Drug discovery workflow utilizing derivatives.



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Caption: Inhibition of a kinase signaling pathway.

Conclusion

2-Bromo-N,4-dimethylaniline represents a promising, yet underexplored, chemical entity with significant potential for a variety of research applications. By leveraging the known reactivity of analogous bromoanilines, researchers can rationally design and synthesize novel compounds for applications in medicinal chemistry, particularly as kinase inhibitors, as well as in the broader field of organic synthesis. The synthetic versatility afforded by the bromine and amino functionalities makes it an ideal candidate for the generation of diverse molecular scaffolds. Further investigation into the specific reactivity and biological activity of derivatives of **2-Bromo-N,4-dimethylaniline** is warranted and holds the potential to yield novel discoveries in both chemistry and pharmacology.

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